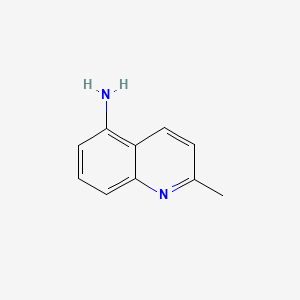

2-Methylquinolin-5-amine

概要

説明

2-Methylquinolin-5-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 2-Methylquinolin-5-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lesser binding energy with the proteins in this pathway, indicating a strong interaction .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in cell cycle regulation, and its disruption can lead to apoptosis and reduced cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been predicted to satisfy the ADME profile . It has about 100% human oral absorption and satisfies the Lipinski rule of five . Other properties such as log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in certain cancer cell lines. For example, it has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM .

生化学分析

Biochemical Properties

It is known that quinoline compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the quinoline compound and the biomolecule it interacts with .

Cellular Effects

Some quinoline compounds have been found to have significant effects on various types of cells and cellular processes . For instance, some quinoline compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

生物活性

2-Methylquinolin-5-amine is a compound of interest due to its diverse biological activities, including antimicrobial, antiparasitic, and potential anticancer properties. This article presents a detailed overview of its biological activity, supported by research findings and case studies.

This compound belongs to the quinoline family, which is known for various pharmacological effects. Its structure allows it to interact with numerous biological targets, making it a candidate for drug development.

1. Antimicrobial and Antiparasitic Activity

Research indicates that this compound exhibits significant antimicrobial and antiparasitic activities. It has been identified as a potential therapeutic agent against diseases such as malaria and leishmaniasis. The mechanism of action involves the inhibition of heme polymerase activity, leading to toxic heme accumulation within parasites, which disrupts their metabolic processes.

| Activity | Target Pathogen | Mechanism of Action |

|---|---|---|

| Antimicrobial | Various bacteria | Disruption of cell wall synthesis |

| Antiparasitic | Plasmodium spp. (malaria) | Inhibition of heme polymerase |

| Leishmania spp. | Disruption of metabolic pathways |

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization in A2780 ovarian cancer cells. The compound's cytotoxicity is concentration-dependent, with significant changes observed at varying doses .

Table: Cytotoxicity Data in A2780 Cells

| Concentration (μM) | % Cell Viability | Effect on Cell Cycle |

|---|---|---|

| 25 | 80% | Increased G0/G1 phase |

| 50 | 70% | Decreased S and G2/M phases |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound has shown the ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway in cancer research. This inhibition leads to apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of this compound against Plasmodium falciparum, the causative agent of malaria. Results indicated that the compound significantly reduced parasitemia levels in infected mice models, showcasing its potential for development into an antimalarial drug.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on A2780 ovarian cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming the compound's role in inducing cell death through mitochondrial dysfunction.

科学的研究の応用

Synthesis of Anticancer Agents

2-Methylquinolin-5-amine has been explored as a starting material for synthesizing various derivatives with potential anticancer properties. Notably, it has been utilized to create methyl-substituted 1,7-phenanthroline derivatives through a one-pot, three-component condensation reaction involving aromatic aldehydes and cyclic 1,3-diketones. These derivatives are known for their diverse biological activities, including anticancer effects.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of novel quinoline derivatives against several cancer cell lines, including H-460 (non-small cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The results indicated that compounds derived from this compound exhibited significant activity, with some showing IC50 values as low as 0.03 μM, which is substantially more potent than established drugs like gefitinib .

| Compound | Cell Line | IC50 (μM) | Comparison to Gefitinib |

|---|---|---|---|

| 8e | H-460 | 0.03 | 2.5 - 186 times more active |

| 8k | HT-29 | 0.55 | More potent than gefitinib |

| 1 | HepG2 | 0.33 | Superior activity |

| 8e | SGC-7901 | 1.24 | Enhanced selectivity |

Biochemical Pathways

The compound affects several biochemical pathways beyond the PI3K/AKT/mTOR pathway. For instance, it has been shown to interact with tubulin, leading to its potential use as a microtubule inhibitor, which is a common strategy in cancer therapy .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for its application in drug development. The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, enhancing its bioavailability and therapeutic potential.

Synthesis Routes

Various synthetic routes have been developed for producing derivatives of this compound. These include oxidative coupling reactions that yield high-purity products suitable for further biological evaluation .

Example Synthetic Route:

The synthesis of novel quinoline derivatives often involves the following steps:

- Reaction of this compound with aryl aldehydes.

- Condensation with cyclic diketones.

- Purification through recrystallization or chromatography.

特性

IUPAC Name |

2-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSLQFMTPYHZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202802 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-50-3 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Methylquinolin-5-amine highlighted in the research?

A1: The research primarily focuses on utilizing this compound as a starting material for synthesizing various methyl-substituted 1,7-phenanthroline derivatives. [, ] This is achieved through a one-pot, three-component condensation reaction involving this compound, aromatic aldehydes, and cyclic 1,3-diketones. []

Q2: Why is the synthesis of methyl-substituted 1,7-phenanthroline derivatives significant?

A2: While the provided research doesn't delve into the specific applications of these derivatives, 1,7-phenanthroline derivatives are known to possess diverse biological activities and are often used as ligands in coordination chemistry. [] The synthesis method described offers a route to potentially access novel derivatives with altered properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。